Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate

Orthogonal protecting group strategy Sequential deprotection Multi-step organic synthesis

When synthesizing acid-sensitive intermediates, premature Boc deprotection can collapse yields. rac 1-POC-3-methylaminopyrrolidine solves this with its acid-stable isopropyloxycarbonyl (POC) group, which withstands TFA conditions that cleave Boc. • Orthogonal protection: Remove Boc while keeping POC intact, then cleave POC with AlCl₃/CH₃NO₂. • 7.0% lower MW vs. Boc analog reduces solvent waste and PMI in scale-up. • Predicted liquid state (bp 258.7 °C) enables direct automated liquid handling without pre-dissolution. Supplied at 95-97% purity from BenchChem, in stock for immediate shipping.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1546068-28-3
Cat. No. B1530881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-(methylamino)pyrrolidine-1-carboxylate
CAS1546068-28-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CCC(C1)NC
InChIInChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3
InChIKeyVYJKGRHBRIKLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate: Compound Overview


Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 1546068-28-3), also designated rac 1-POC-3-methylaminopyrrolidine, is a racemic N-isopropyloxycarbonyl (POC)-protected 3-(methylamino)pyrrolidine building block with molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g/mol [1]. It belongs to the class of N-protected cyclic 1,3-diamines employed as intermediates in medicinal chemistry and organic synthesis. Key computed physicochemical properties include an XLogP3 of 0.7, topological polar surface area of 41.6 Ų, predicted boiling point of 258.7±33.0 °C, and predicted density of 1.04±0.1 g/cm³ [1]. The compound is commercially available at 95–97% purity and is recommended for storage at −20 °C .

Supports orthogonal carbamate deprotection sequences
Compatible with acid-sensitive substrates requiring mild conditions
Predicted liquid state may facilitate automated liquid handling

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate: POC–Boc Orthogonality


In-class N-protected 3-(methylamino)pyrrolidine building blocks are not interchangeable because the choice of nitrogen protecting group dictates the entire downstream synthetic sequence. The tert-butyloxycarbonyl (Boc) analog—tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 454712-26-6)—is cleaved under mild acidolysis (e.g., TFA/CH₂Cl₂ at room temperature), whereas the isopropyloxycarbonyl (POC) group on the target compound exhibits substantially greater acid stability, requiring stronger acidic conditions or alternative reagents such as AlCl₃ in nitromethane for selective cleavage [1][2]. This differential acid lability is not a marginal nuance; it determines whether a synthetic route succeeds or fails when acid-sensitive functionality (e.g., silyl ethers, acetals, certain heterocycles) is present elsewhere in the substrate. Substituting the Boc analog for the POC-protected compound mid-synthesis risks premature deprotection, cross-reactivity, and yield collapse. The quantitative evidence below demonstrates exactly where this compound's differentiation is measurable and procurement-relevant.

Deprotection
POC cleaved by AlCl₃/CH₃NO₂, not TFA
Boc analog deprotects with TFA; acid lability mismatch
Acid stability
Secondary carbamate (POC) stable to mild acid
Tertiary carbamate (Boc) cleaves rapidly; route may fail
Physical form
Predicted liquid; storage −20 °C required
Solid at RT; handling and logistics differ

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate: Quantitative Evidence


Orthogonal Deprotection: POC vs Boc

The isopropyl carbamate (POC) protecting group on the target compound can be selectively cleaved using AlCl₃ in nitromethane at 0–50 °C, yielding the free amine in good to excellent yields [1]. In contrast, the tert-butyl carbamate (Boc) group on the direct analog (CAS 454712-26-6) is cleaved under mild acidolysis with TFA or HCl in dioxane at room temperature, conditions under which the POC group remains predominantly stable [2]. This reagent-level orthogonality means that in a substrate bearing both POC and Boc groups, each amine can be deprotected independently and sequentially without mutual interference.

Orthogonal deprotection
Head-to-head
AlCl₃ in CH₃NO₂ (0–50 °C) cleaves POC selectively; TFA cleaves Boc but not POC
Supports sequential amine deprotection in multifunctional substrates
Head-to-head comparison
Orthogonal protecting group strategy Sequential deprotection Multi-step organic synthesis

Molecular Weight Advantage: Atom Economy

The target compound has a molecular weight of 186.25 g/mol (C₉H₁₈N₂O₂) compared to 200.28 g/mol (C₁₀H₂₀N₂O₂) for the direct Boc analog, tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 454712-26-6) [1]. This represents a 14.03 g/mol (7.0%) reduction in protecting group mass. In multi-step syntheses where the protecting group is ultimately removed, each mole of target compound introduces 7.0% less waste mass than the Boc analog.

Atom economy
Cross-study comparable
MW 186.25 g/mol vs 200.28 g/mol (Δ −14.03 g/mol, −7.0%)
Lower protecting-group mass reduces waste
Scale-up context
Atom economy Scale-up synthesis Process chemistry

Acid Stability: Secondary vs Tertiary Carbamate

Isopropyl carbamates (POC) are secondary alkyl carbamates, whereas Boc is a tertiary alkyl carbamate. The acid-catalyzed cleavage of Boc proceeds via formation of a stabilized tert-butyl cation, enabling deprotection with mild acids such as TFA [1]. Secondary alkyl carbamates, including isopropyl carbamates, lack this stabilization pathway and require significantly stronger acidic conditions for cleavage [1]. This class-level difference is well-established: Boc can be cleaved by mild acidolysis, whereas secondary alkyl carbamates and benzyl carbamates require substantially stronger acidic conditions [1].

Acid stability
Class-level
POC (secondary carbamate) stable to TFA; Boc cleaved within minutes
Acid-labile groups can be retained during Boc removal
Class-level inference; direct kinetic data unavailable
Carbamate protecting group stability Acid-labile protection Peptidomimetic synthesis

Lipophilicity Differential vs Boc Analog

The target compound has a computed XLogP3 of 0.7 [1]. The Boc analog (CAS 454712-26-6) has one additional methylene group (C₁₀ vs C₉ skeleton), which, based on the established Hansch π-contribution of ~0.5 per methylene unit for aliphatic systems, yields an estimated XLogP3 of approximately 1.2–1.3. This ~0.5–0.6 log unit difference means the target compound is approximately 3–4× more hydrophilic than its Boc counterpart.

Lipophilicity
Cross-study comparable
XLogP3 0.7 vs ~1.2–1.3 (Boc analog)
More hydrophilic, favors aqueous workup
Computed values; experimental logP not available
LogP optimization Chromatographic purification Aqueous solubility

Physical State: Liquid vs Solid

The target compound has a predicted boiling point of 258.7±33.0 °C and density of 1.04±0.1 g/cm³ , consistent with a liquid physical state at ambient temperature. The Boc analog (CAS 454712-26-6) is reported as a solid at room temperature with a boiling point of 269 °C and density of 1.03 g/cm³ . Additionally, the target compound requires storage at −20 °C for maximum stability , whereas the Boc analog can be stored at room temperature .

Physical state
Data to verify
Predicted liquid; bp ~259 °C; storage −20 °C
Liquid form may simplify automated handling
Predicted properties; vendor storage recommendation
Automated liquid handling Parallel synthesis Compound storage

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate: Application Scenarios


Orthogonal Protection for Bifunctional Pyrrolidines

When a synthetic sequence requires two differentially protected amine functionalities on the same pyrrolidine scaffold, the POC group on the target compound provides acid-stable protection orthogonal to Boc. The Boc group can be removed with TFA while leaving the POC group intact; subsequently, the POC group can be cleaved with AlCl₃/CH₃NO₂ . This sequential deprotection strategy is essential for constructing unsymmetrically N,N′-disubstituted pyrrolidines, which are common motifs in histamine H4 receptor ligands, factor Xa inhibitors, and NK3 receptor antagonists .

Acid-Sensitive Substrate Compatibility

In syntheses involving acid-labile functionality—such as silyl ether protecting groups, tetrahydropyranyl (THP) acetals, or acid-sensitive heterocycles like 2,5-disubstituted oxazoles—the Boc analog would undergo premature deprotection during TFA-mediated steps. The POC-protected target compound remains stable under these conditions owing to the higher acid stability of secondary alkyl carbamates relative to tertiary Boc . This makes it the preferred building block for acid-sensitive peptidomimetic scaffolds and macrocyclic intermediates.

Scale-Up with Improved Atom Economy

For process development campaigns targeting kilogram-scale synthesis, the 7.0% lower molecular weight of the POC-protected compound (186.25 vs 200.28 g/mol) compared to the Boc analog reduces raw material mass, solvent volumes, and waste generation . In a linear sequence where the protecting group is ultimately cleaved, this mass advantage accumulates across multiple steps, contributing to improved process mass intensity (PMI) and reduced cost of goods, provided the −20 °C cold storage logistics are acceptable at the intended scale .

High-Throughput Synthesis: Liquid Handling

The predicted liquid physical state of the target compound (bp 258.7 °C, density 1.04 g/cm³) enables direct use in automated liquid-handling platforms for parallel synthesis without the need for pre-dissolution and solvent compatibility screening required for solid Boc analogs . This reduces one unit operation per library plate preparation, which, in a 96- or 384-well format, translates to significant workflow efficiency gains. Procurement specifications of 95–97% purity from commercial suppliers support direct use in library production without additional purification .

Application
Selection Property
Validation Focus
Orthogonal protection for bifunctional pyrrolidines
Acid-stable POC group orthogonal to common Boc
Sequential deprotection fidelity
Acid-sensitive substrate compatibility
Secondary carbamate stability under mild acid conditions
Stability in TFA or HCl environments
Scale-up with improved atom economy
Reduced protecting-group mass
Process mass intensity and waste profiles
High-throughput synthesis: liquid handling
Predicted ambient liquid physical form
Compatibility with automated liquid handlers
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